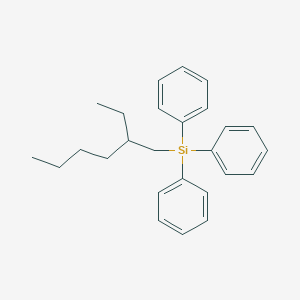

(2-Ethylhexyl)triphenylsilane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32Si |

|---|---|

Molecular Weight |

372.6 g/mol |

IUPAC Name |

2-ethylhexyl(triphenyl)silane |

InChI |

InChI=1S/C26H32Si/c1-3-5-15-23(4-2)22-27(24-16-9-6-10-17-24,25-18-11-7-12-19-25)26-20-13-8-14-21-26/h6-14,16-21,23H,3-5,15,22H2,1-2H3 |

InChI Key |

LAKBGBXQBHJKSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylhexyl Triphenylsilane

Overview of Synthetic Routes to Alkyltriphenylsilanes

The construction of alkyltriphenylsilanes fundamentally involves the formation of a stable silicon-carbon (Si-C) bond. Historically and in current practice, three principal strategies dominate the synthesis of these compounds.

Nucleophilic Substitution at Silicon: This is the most common approach, wherein a carbon-based nucleophile attacks an electrophilic silicon center. The two most prominent examples of this strategy involve Grignard reagents (R-MgX) and organolithium reagents (R-Li). mnstate.edulibretexts.org In the context of synthesizing (2-Ethylhexyl)triphenylsilane, this would involve reacting a triphenylsilyl halide (e.g., triphenylchlorosilane) with a (2-ethylhexyl)metal species.

Hydrosilylation: This method involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. pageplace.de For the target molecule, this translates to the catalytic addition of triphenylsilane (B1312308) to an unsaturated precursor like 2-ethyl-1-hexene. This reaction is typically catalyzed by transition metal complexes and is known for its high atom economy. researchgate.net

Catalytic Cross-Coupling Reactions: Modern synthetic chemistry has introduced various catalytic methods that can forge Si-C bonds. These often involve transition metal catalysts (e.g., based on nickel, iron, or copper) that can couple organometallic reagents with silicon electrophiles or, in some cases, alkyl halides with silylmetal reagents. organic-chemistry.orgorganic-chemistry.org

Each of these routes offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions, providing chemists with a versatile toolkit for preparing specific alkyltriphenylsilane targets.

Grignard-Based Synthesis of this compound

The Grignard reaction is a venerable and highly reliable method for forming Si-C bonds. sigmaaldrich.com The synthesis of this compound via this route involves the reaction of a (2-ethylhexyl)magnesium halide with a suitable triphenylsilyl electrophile, typically triphenylchlorosilane. The Grignard reagent, acting as a potent carbanion synthon, attacks the electrophilic silicon atom, displacing the halide and forming the desired tetraorganosilane. mnstate.edu

Optimization of Reaction Conditions for Grignard Coupling

Achieving high yields and purity in the Grignard synthesis of this compound requires careful optimization of several reaction parameters. libretexts.org The choice of solvent is critical; anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to solvate and stabilize the Grignard reagent. libretexts.orglibretexts.org Temperature control is also vital, as Grignard reactions are exothermic. hzdr.de While initiation may require gentle heating, the reaction is often maintained at moderate temperatures to prevent side reactions, such as Wurtz coupling. libretexts.orghzdr.de

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent through coordination. libretexts.org |

| Temperature | 0°C to reflux | Initiation may require heating, but lower temperatures can improve selectivity. hzdr.de |

| Initiation | Iodine crystal, mechanical crushing | Helps to activate the magnesium surface by removing the passivating oxide layer. mnstate.edulibretexts.org |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly basic Grignard reagent with atmospheric moisture and oxygen. sigmaaldrich.com |

This interactive table summarizes key optimization parameters for the Grignard-based synthesis.

Influence of Precursors and Stoichiometry

The choice of starting materials directly impacts the reaction's success. The Grignard reagent can be prepared from 2-ethylhexyl chloride or 2-ethylhexyl bromide. While the bromide is often more reactive, the chloride can be a more cost-effective option. The primary silicon precursor is triphenylchlorosilane due to its commercial availability and appropriate reactivity. Alternatively, triphenylethoxysilane could be used, though the reaction may be slower.

Stoichiometry is straightforward, typically employing a slight excess (1.05-1.2 equivalents) of the Grignard reagent to ensure complete consumption of the triphenylchlorosilane. Using a large excess of the Grignard reagent is generally avoided to minimize purification challenges.

Lithiation-Based Synthetic Approaches to this compound

An alternative and often more reactive pathway to the Grignard method involves the use of organolithium reagents. libretexts.org The synthesis of this compound can be achieved by reacting (2-ethylhexyl)lithium with triphenylchlorosilane. Due to the highly polarized nature of the C-Li bond, organolithium reagents are exceptionally potent nucleophiles and strong bases, often leading to faster reactions and higher yields compared to their Grignard counterparts. mt.comnumberanalytics.com

(2-Ethylhexyl)lithium can be prepared in situ from the corresponding alkyl halide (e.g., 2-ethylhexyl chloride) and lithium metal in a suitable hydrocarbon solvent like hexane (B92381). libretexts.orgscribd.com It is also available as a commercial solution. americanelements.com The reaction with triphenylchlorosilane is typically rapid, even at low temperatures, and results in the formation of the target silane (B1218182) and lithium chloride.

| Reagent | Precursor | Solvent | Typical Temperature |

| (2-Ethylhexyl)lithium | 2-Ethylhexyl Chloride + Li metal | Hexane, Pentane | 0°C to Room Temp. |

| Triphenylchlorosilane | N/A | Diethyl Ether, THF, or Hexane | -78°C to Room Temp. |

This interactive table outlines typical precursors and conditions for the lithiation-based synthesis.

The high reactivity of organolithium reagents necessitates strict anhydrous and anaerobic conditions to prevent quenching by moisture or air. mt.com

Hydrosilylation Strategies Involving Triphenylsilane and Unsaturated (2-Ethylhexyl) Precursors

Hydrosilylation offers an atom-economical route to this compound by the direct addition of triphenylsilane across a C=C bond. pageplace.de The logical unsaturated precursor for this synthesis is 2-ethyl-1-hexene . This reaction is almost invariably catalyzed by a transition metal complex, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. researchgate.net

The reaction typically proceeds via an anti-Markovnikov addition mechanism, where the silicon atom adds to the terminal carbon of the alkene, and the hydrogen atom adds to the internal carbon. This regioselectivity ensures the formation of the desired linear (2-ethylhexyl) chain attached to the silicon atom.

Reaction Scheme: Ph₃Si-H + CH₂=C(CH₂CH₃)(CH₂)₃CH₃ ---(Catalyst)--> Ph₃Si-CH₂-CH(CH₂CH₃)(CH₂)₃CH₃

The process is generally clean, with the primary challenge being potential isomerization of the alkene substrate, which can be minimized by careful selection of the catalyst and reaction conditions. open.ac.uk

Catalytic Methods for the Synthesis of this compound

While the Grignard and lithiation routes are stoichiometric in their use of the organometallic reagent, catalysis plays a pivotal role in both hydrosilylation and other modern C-Si bond-forming reactions. bohrium.comthieme-connect.com

Hydrosilylation Catalysts: As mentioned, platinum complexes are the workhorses of industrial and laboratory hydrosilylation. researchgate.net However, significant research has focused on developing catalysts based on more abundant and less expensive metals. Rhodium complexes are also highly effective, and recent advances have demonstrated the utility of catalysts based on nickel, cobalt, and iron for the hydrosilylation of alkenes. organic-chemistry.orgepo.orgresearchgate.net

Catalyzed Cross-Coupling: For nucleophilic substitution routes, catalysis can also play a role. For instance, zinc-catalyzed coupling of Grignard reagents with chlorosilanes has been shown to proceed under mild conditions and can be performed on a large scale. organic-chemistry.org Copper-catalyzed reactions of silyl (B83357) anions or silylmetal reagents with alkyl halides are also an emerging area. Furthermore, iron-catalyzed silylation of alkyl chlorides provides another potential pathway. organic-chemistry.org These catalytic methods often offer improved functional group tolerance and milder reaction conditions compared to the classical, uncatalyzed organometallic reactions.

The choice of a specific catalytic method depends on factors such as cost, desired selectivity, and the presence of other functional groups in more complex substrates.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, the Grignard reaction is a prominent and historically significant method for creating silicon-carbon bonds. gelest.com This approach involves the reaction of a Grignard reagent with a halosilane.

The synthesis of this compound via a Grignard reaction would theoretically involve the reaction of (2-Ethylhexyl)magnesium bromide with triphenylsilyl chloride. The general scheme for this type of reaction is the addition of the Grignard reagent to the silicon halide, leading to the formation of the desired tetraorganosilane and a magnesium halide salt. gelest.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), as Grignard reagents are highly sensitive to moisture. gelest.comgoogle.com The use of THF can be advantageous as it may facilitate substitution in sterically hindered systems due to its higher boiling point. gelest.com

The general protocol involves the slow addition of the triphenylsilyl chloride to the pre-formed (2-Ethylhexyl)magnesium bromide solution. gelest.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Emerging Catalytic Systems

Hydrosilylation represents a more modern and atom-economical approach to the synthesis of organosilanes. msu.eduresearchgate.net This method involves the addition of a silicon-hydride bond across a carbon-carbon double bond, catalyzed by a transition metal complex. For the synthesis of this compound, this would entail the reaction of triphenylsilane with 2-ethyl-1-hexene.

A variety of transition metal catalysts can be employed for hydrosilylation, with platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts being traditional choices. researchgate.net However, research has expanded to include more cost-effective and selective catalysts based on other transition metals such as nickel, rhodium, and cobalt. msu.edumdpi.comnih.gov For instance, nickel-based pincer complexes and commercially available Ni(acac)₂ have shown high activity and selectivity in the hydrosilylation of alkenes. mdpi.com Some nickel catalysts have demonstrated high efficiency for the anti-Markovnikov addition to terminal alkenes, which would be the desired regioselectivity for the synthesis of this compound from 2-ethyl-1-hexene. core.ac.uk

The reaction typically proceeds under mild conditions, and the choice of catalyst and reaction parameters can influence the regioselectivity and yield of the product. nih.gov While triphenylsilane has been shown to be an effective reagent in many transition metal-mediated hydrosilylations, its reactivity can differ from other silanes like triethylsilane. msu.edu

Purification Techniques and Yield Optimization in this compound Synthesis

The purification of this compound is a critical step to isolate the compound from unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the synthetic route employed and the nature of the impurities.

Following a Grignard synthesis, the initial workup typically involves quenching the reaction with an aqueous solution, often an acidic solution like dilute hydrochloric acid, to dissolve the magnesium salts. gelest.com The product is then extracted into an organic solvent. Further purification of the crude organosilane is commonly achieved through distillation under reduced pressure, which is suitable for thermally stable, non-polar compounds. google.com The high boiling point expected for this compound would necessitate vacuum distillation.

For hydrosilylation reactions, the purification process involves removing the catalyst and any remaining starting materials. If a homogeneous catalyst is used, it may be removed by passing the reaction mixture through a silica (B1680970) gel plug. Subsequent purification of the product can also be accomplished by vacuum distillation. In some cases, column chromatography can be employed for high-purity isolations, although this is less common for large-scale preparations. lsu.edu

Yield optimization for both synthetic routes involves careful control of reaction parameters. In Grignard synthesis, factors such as the purity of the magnesium and solvent, the reaction temperature, and the rate of addition of the electrophile are critical. gelest.com For hydrosilylation, the choice of catalyst, catalyst loading, temperature, and the molar ratio of alkene to silane are key parameters to optimize for maximizing the yield and selectivity. mdpi.comcore.ac.uk

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound

A comparative analysis of the Grignard and hydrosilylation routes for the synthesis of this compound reveals distinct advantages and disadvantages for each methodology in terms of efficiency and selectivity.

Grignard Reaction: The Grignard synthesis is a well-established and versatile method. gelest.com However, its efficiency can be hampered by the high sensitivity of the Grignard reagent to moisture and air, which necessitates strictly anhydrous conditions and can pose challenges for scalability. The reaction can also generate significant amounts of magnesium salt waste. The selectivity is generally high for the formation of the desired silicon-carbon bond, but side reactions can occur, especially if the starting materials are not pure.

Hydrosilylation: Hydrosilylation is generally more atom-economical and can be more efficient, often proceeding with high yields under milder conditions. researchgate.net The development of advanced catalysts has led to high selectivity, particularly the anti-Markovnikov addition required for the target molecule. nih.govcore.ac.uk This method avoids the generation of large quantities of salt byproducts. However, the cost and availability of the catalyst can be a factor, and some catalysts may exhibit sensitivity to certain functional groups. The selectivity between hydrosilylation and other potential side reactions, such as dehydrogenative silylation, is dependent on the specific catalyst and conditions used. core.ac.uk

The following tables provide a hypothetical comparison based on typical results for analogous reactions reported in the literature.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Grignard Reaction | Hydrosilylation |

|---|---|---|

| Starting Materials | (2-Ethylhexyl)magnesium bromide, Triphenylsilyl chloride | 2-Ethyl-1-hexene, Triphenylsilane |

| Catalyst | None (stoichiometric reagent) | Transition Metal Complex (e.g., Pt, Ni, Rh) |

| Typical Yield (%) | 70-85 | 80-95 mdpi.com |

| Selectivity | High for Si-C bond formation | High anti-Markovnikov with appropriate catalyst |

| Byproducts | Magnesium halides | Minimal with selective catalysts |

| Scalability | Moderate, moisture sensitivity is a concern | High, amenable to flow chemistry |

Table 2: Hypothetical Reaction Parameters and Yields

| Synthetic Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Grignard Reaction | N/A | Diethyl Ether/THF | 25-66 | 2-4 | 80 |

| Hydrosilylation | Ni(acac)₂ / NaHBEt₃ | Toluene | 25 | 1-3 | 92 |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethylhexyl Triphenylsilane

Spectroscopic Analysis of (2-Ethylhexyl)triphenylsilane for Structural Assignment

Spectroscopic methodologies are paramount in the detailed structural analysis of this compound, offering insights into the electronic environment of individual atoms and the vibrational characteristics of its functional groups.

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the carbon-hydrogen framework and the immediate coordination sphere of the silicon atom in this compound. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, a detailed portrait of the molecule's connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the triphenylsilyl and the 2-ethylhexyl moieties. The aromatic protons of the three phenyl groups are expected to appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. This complexity arises from the through-bond and through-space coupling between the ortho, meta, and para protons.

The protons of the 2-ethylhexyl group will resonate in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the silicon atom are expected to show a characteristic chemical shift influenced by the electropositive nature of silicon. The remaining methyl and methylene protons of the ethyl and hexyl chains will display chemical shifts and coupling patterns consistent with a saturated aliphatic chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-H | 7.0 - 8.0 |

| Si-CH₂- | ~0.8 - 1.5 |

| -CH(CH₂CH₃)- | ~1.2 - 1.8 |

| Aliphatic -CH₂- | ~1.0 - 1.6 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The ipso-carbon of the phenyl rings, directly attached to the silicon atom, is expected to have a distinct chemical shift compared to the other aromatic carbons due to the influence of the silicon atom. The ortho, meta, and para carbons will also exhibit characteristic signals in the aromatic region of the spectrum (typically δ 120-140 ppm).

The carbons of the 2-ethylhexyl group will be observed in the aliphatic region (typically δ 10-40 ppm). The chemical shift of the methylene carbon bonded to the silicon atom will be particularly informative. The remaining carbons of the ethyl and hexyl chains will show distinct signals, allowing for the complete assignment of the aliphatic carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C-ipso | ~135 - 145 |

| Phenyl C-ortho, C-meta, C-para | ~125 - 138 |

| Si-CH₂- | ~15 - 25 |

| -CH(CH₂CH₃)- | ~30 - 40 |

| Aliphatic -CH₂- | ~20 - 35 |

²⁹Si NMR spectroscopy is a highly specific technique for investigating the local environment of the silicon atom. For tetraorganosilanes such as this compound, the ²⁹Si chemical shift is sensitive to the nature of the organic substituents. The chemical shift for this compound is expected to fall within the typical range for tetraalkyl- and tetraarylsilanes. The precise chemical shift will be influenced by the electronic and steric effects of the three phenyl groups and the 2-ethylhexyl group.

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

Two-dimensional NMR experiments are instrumental in confirming the structural assignment of this compound by establishing through-bond correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the 2-ethylhexyl group, showing correlations between adjacent protons and confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This would definitively link the proton signals of the 2-ethylhexyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2- and 3-bond) correlations. Key HMBC correlations would be expected between the protons of the methylene group adjacent to the silicon and the ipso-carbon of the phenyl rings, as well as with other carbons in the 2-ethylhexyl chain. This would provide unambiguous evidence for the connection between the triphenylsilyl and the 2-ethylhexyl moieties.

FTIR spectroscopy provides valuable information about the functional groups and bonding within the this compound molecule by probing its vibrational modes. The spectrum is expected to be dominated by absorptions corresponding to the vibrations of the phenyl and alkyl groups.

Characteristic absorptions for the phenyl groups include C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. The presence of the Si-Ph bond gives rise to a characteristic absorption band.

The 2-ethylhexyl group will exhibit characteristic C-H stretching vibrations of its CH₂, and CH₃ groups in the 2960-2850 cm⁻¹ range, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H | Bending | 1465, 1375 |

| Si-Phenyl | Stretching | ~1100 - 1120 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides a valuable "molecular fingerprint" of this compound by probing its vibrational modes. The resulting spectrum is characterized by a series of sharp peaks corresponding to specific chemical bonds and functional groups within the molecule. Analysis of these peaks allows for unambiguous identification and structural confirmation.

The Raman spectrum of this compound is dominated by contributions from the phenyl rings and the silicon-carbon bonds. The aromatic C-H stretching vibrations of the phenyl groups typically appear as a strong, sharp band around 3050-3070 cm⁻¹. The characteristic ring-breathing modes of the monosubstituted benzene (B151609) rings are observed as intense peaks near 1000 cm⁻¹ and 1030 cm⁻¹. Additionally, the C-C stretching vibrations within the phenyl rings give rise to a set of prominent bands in the 1580-1600 cm⁻¹ region.

The aliphatic 2-ethylhexyl group contributes its own set of characteristic vibrations. The C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups are found in the 2850-2960 cm⁻¹ range. The less intense C-H bending and rocking vibrations of the alkyl chain appear in the 1300-1470 cm⁻¹ region.

A key feature in the Raman spectrum is the vibration associated with the silicon-phenyl (Si-Ph) bond, which typically appears as a moderate to strong band in the region of 1100-1120 cm⁻¹. The stretching vibration of the silicon-alkyl (Si-C) bond is generally weaker and can be found at lower wavenumbers, typically in the 600-750 cm⁻¹ range. These silicon-centric vibrations are crucial for confirming the organosilane structure.

Table 1: Characteristic Raman Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl C-H | 3050 - 3070 | Strong |

| Aliphatic C-H Stretch | Alkyl CH₂, CH₃ | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1580 - 1600 | Strong |

| Aliphatic C-H Bend | Alkyl CH₂, CH₃ | 1300 - 1470 | Medium |

| Si-Phenyl Stretch | Si-Ph | 1100 - 1120 | Medium-Strong |

| Phenyl Ring Breathing | Monosubstituted Ring | ~1000, ~1030 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the characterization of this compound, providing its exact molecular weight and offering insights into its structure through analysis of fragmentation patterns.

The calculated exact mass of this compound (C₂₆H₃₂Si) is 372.2273 g/mol . HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) analyzer, can confirm this mass with high precision (typically within 5 ppm), which serves as a definitive confirmation of the elemental composition. nih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 372 is expected to be observed. A prominent fragmentation pathway involves the cleavage of the silicon-carbon bond. The loss of the 2-ethylhexyl group (C₈H₁₇•) results in the formation of the highly stable triphenylsilyl cation ([M - C₈H₁₇]⁺) at m/z 259. This is often the base peak in the spectrum due to the stability of the triphenylsilyl moiety.

Further fragmentation of the triphenylsilyl cation can occur, leading to the loss of a phenyl group (C₆H₅•) to produce a fragment at m/z 182 ([Si(C₆H₅)₂H]⁺) or the formation of the phenyl cation itself at m/z 77. Fragmentation of the 2-ethylhexyl chain can also occur, leading to a series of smaller alkyl fragments. A common fragmentation is the loss of an ethyl radical (C₂H₅•) from the side chain, leading to a peak at m/z 343 ([M - C₂H₅]⁺), or the loss of a butyl radical (C₄H₉•), resulting in a peak at m/z 315 ([M - C₄H₉]⁺).

Table 2: Proposed HRMS Fragmentation Data for this compound

| m/z (Calculated) | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 372.2273 | [C₂₆H₃₂Si]⁺ | C₂₆H₃₂Si | Molecular Ion |

| 343.1987 | [C₂₄H₂₇Si]⁺ | C₂₄H₂₇Si | Loss of ethyl radical (•C₂H₅) |

| 315.1674 | [C₂₂H₂₃Si]⁺ | C₂₂H₂₃Si | Loss of butyl radical (•C₄H₉) |

| 259.0915 | [C₁₈H₁₅Si]⁺ | C₁₈H₁₅Si | Triphenylsilyl cation (Base Peak) |

| 182.0497 | [C₁₂H₁₀Si]⁺ | C₁₂H₁₀Si | Loss of a phenyl group from [Si(Ph)₃]⁺ |

X-ray Crystallography of this compound

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule by mapping electron density in a single crystal. wikipedia.org While a crystal structure for this compound has not been reported in the literature, its anticipated structural features can be inferred from related organosilicon compounds.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

A single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsional angles of this compound. The central silicon atom is expected to adopt a distorted tetrahedral geometry, with the C-Si-C bond angles deviating slightly from the ideal 109.5° due to the steric bulk of the triphenylsilyl and 2-ethylhexyl groups.

The three phenyl rings would be arranged in a propeller-like conformation around the silicon atom. The Si-C(phenyl) bond lengths are expected to be in the range of 1.86-1.88 Å, while the Si-C(alkyl) bond length would be slightly longer, around 1.88-1.90 Å. The flexible 2-ethylhexyl chain would likely adopt a low-energy, extended conformation to minimize steric strain. The chiral center at C2 of the ethylhexyl group would be unambiguously assigned as either (R) or (S) if a single enantiomer is crystallized.

Solid-State Packing and Intermolecular Interactions

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₂₆H₃₂Si |

| Formula Weight | 372.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Volume (ų) | 2420 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis and Stereochemical Considerations of this compound

The stereochemistry and conformational flexibility of this compound are key aspects of its three-dimensional structure. The molecule possesses a chiral center at the C2 position of the 2-ethylhexyl group, meaning it can exist as two enantiomers: (R)-(2-Ethylhexyl)triphenylsilane and (S)-(2-Ethylhexyl)triphenylsilane. When synthesized from racemic starting materials, the compound exists as a 1:1 mixture of these enantiomers.

Conformational freedom exists primarily through rotation around the various single bonds. The most significant rotations are around the Si-C(phenyl) bonds and the Si-C(alkyl) bond. The three phenyl rings, while able to rotate, are sterically hindered and adopt a stable propeller-like arrangement. The barrier to correlated rotation of these rings is expected to be significant.

The 2-ethylhexyl chain has multiple rotatable bonds (C-C), allowing it to adopt numerous conformations in solution. The preferred conformation will be one that minimizes gauche interactions and steric clashes with the bulky triphenylsilyl group. Computational modeling would likely show a preference for an extended, anti-periplanar arrangement of the carbon backbone of the alkyl chain. The presence of the chiral center influences the spatial orientation of the ethyl and butyl substituents on the main hexyl chain, which in turn affects how the entire alkyl group interacts with the triphenylsilyl moiety.

Advanced Chiroptical Spectroscopy of Chiral Derivatives of this compound

Given the inherent chirality of the 2-ethylhexyl group, its chiral derivatives are amenable to study by advanced chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light and are exclusively sensitive to chiral molecules.

While the chiral center in this compound is in the flexible alkyl chain and is not a chromophore itself, its chiral environment can induce a weak CD signal in the electronic transitions of the nearby phenyl groups (typically in the UV region, < 280 nm). The asymmetry of the alkyl group can perturb the electronic structure of the achiral triphenylsilyl chromophore, making it weakly chiroptical.

The study of polymers containing chiral 2-ethylhexyl side chains has shown that this chiral motif can induce a higher-order helical or aggregated structure in the polymer backbone, leading to strong CD signals. nih.govrsc.org Similarly, if this compound were incorporated into a larger, organized assembly or a polymer, its chirality could be amplified and expressed more strongly in the chiroptical spectra.

VCD spectroscopy, which measures chirality in the infrared region, could provide more detailed conformational information. Specific vibrational modes associated with the chiral center and the surrounding bonds would exhibit VCD signals, offering insights into the preferred solution-state conformation of the 2-ethylhexyl chain. Theoretical calculations would be essential to correlate the observed VCD spectra with specific molecular conformations. vanderbilt.edu

Reactivity and Reaction Mechanisms of 2 Ethylhexyl Triphenylsilane

Silicon-Carbon Bond Reactivity in (2-Ethylhexyl)triphenylsilane

The silicon-carbon (Si-C) bond is a strong, largely covalent, and relatively non-polar bond. Its cleavage requires vigorous conditions or specific activation. lkouniv.ac.in In this compound, there are two types of Si-C bonds: one Si-C(alkyl) bond and three Si-C(aryl) bonds.

Electrophilic cleavage is a characteristic reaction of organosilanes. lkouniv.ac.in This process involves an electrophile attacking the carbon atom of the Si-C bond, with a concurrent or subsequent nucleophilic attack at the silicon center to displace the carbon group. nih.gov The general mechanism involves the formation of a carbocation intermediate beta to the silicon atom, which is stabilized by the silyl (B83357) group through hyperconjugation. nih.gov

For this compound, both the Si-phenyl and Si-(2-ethylhexyl) bonds can undergo electrophilic cleavage. The Si-aryl bond is generally more susceptible to cleavage by electrophiles than Si-alkyl bonds. lkouniv.ac.in For instance, acids and halogens can readily cleave the phenyl-silicon bond. The trimethylsilyl (B98337) group (-SiMe₃) is known to be an excellent leaving group in electrophilic aromatic substitution, a principle that extends to the triphenylsilyl moiety. nih.govaskfilo.com

Table 1: Comparison of Conditions for Electrophilic Cleavage of Si-C Bonds in Analogous Silanes

| Organosilane | Electrophile | Product(s) | Observations |

| Trimethylphenylsilane | CF₃COOD | C₆H₅D | Rapid deuteration, indicating facile Si-C(aryl) cleavage. askfilo.com |

| Tetraphenylsilane | H₂SO₄/HNO₃ | (NO₂)C₆H₄SiPh₃ | Nitration on one phenyl ring, cleavage is not the primary path under these conditions. |

| Alkyltrimethylsilanes | H₂SO₄ | R-H | Cleavage of the Si-C(alkyl) bond occurs under strong acid conditions. lkouniv.ac.in |

| Benzyltriphenylsilane | Strong Base | Triphenylsilane (B1312308) | The benzyl (B1604629) group is cleaved more readily than phenyl groups by nucleophilic attack. lkouniv.ac.in |

This table is illustrative and based on the reactivity of analogous compounds to infer the potential reactivity of this compound.

Nucleophilic substitution at a tetracoordinate silicon atom is a fundamental reaction in organosilicon chemistry. lkouniv.ac.in Unlike carbon, silicon can readily expand its coordination sphere to form a pentacoordinate intermediate or transition state. However, the rate and feasibility of such reactions are highly dependent on steric hindrance around the silicon atom. bingol.edu.trmsu.edulibretexts.org

In this compound, the silicon atom is exceptionally shielded by the three bulky phenyl groups and the branched 2-ethylhexyl group. smolecule.com This significant steric hindrance makes a direct Sɴ2-type attack by a nucleophile on the silicon center extremely difficult. libretexts.org Therefore, substitution reactions that require cleavage of one of the four Si-C bonds by an external nucleophile would be very slow and require harsh conditions, if they occur at all. The reactivity is much lower compared to less hindered silanes like chlorotrimethylsilane, where substitution is facile. fishersci.ca

Transformations Involving the 2-Ethylhexyl Moiety

The 2-ethylhexyl group behaves largely as a typical saturated alkyl chain, but its reactivity can be influenced by the adjacent, bulky triphenylsilyl group.

Functionalization of the saturated 2-ethylhexyl chain would likely proceed via free-radical pathways, as ionic reactions are difficult on unactivated alkanes. A common method would be free-radical halogenation (e.g., using N-bromosuccinimide), which typically favors substitution at the most substituted carbon atom. However, the immense steric bulk of the -SiPh₃ group would likely hinder attack at the carbon atoms closest to the silicon (α and β positions), potentially directing substitution further down the chain.

Studies on the functionalization of long-chain alkylsilanes often involve modifying a terminal functional group introduced during synthesis, rather than directly functionalizing the saturated chain post-synthesis. researchgate.netresearchgate.net

The oxidation of a saturated alkyl group like 2-ethylhexyl requires potent oxidizing agents and often suffers from a lack of selectivity. The Fleming-Tamao oxidation is a well-known method for converting a C-Si bond to a C-O bond, but it requires the presence of a more reactive group on the silicon, such as a fluoro, alkoxy, or hydrogen substituent, which this compound lacks. wikipedia.org

Direct oxidation of the C-H bonds of the 2-ethylhexyl group in the presence of the electron-rich phenyl rings would be challenging. The phenyl groups themselves are susceptible to oxidation, and any strong oxidizing agent would likely lead to a complex mixture of products or degradation of the molecule. Research on related compounds like bis(2-ethylhexyl) phthalate (B1215562) shows that oxidation can occur on the alkyl chain, for example, via biological pathways involving cytochrome P450 enzymes, which can hydroxylate the chain. nih.gov

Reactivity of Phenyl Groups on the Silicon Center

The three phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution (EAS). The triphenylsilyl group, -SiPh₃, influences the rate and regioselectivity of this reaction. The silicon atom's effect on the aromatic ring is complex; it is less electronegative than carbon and can stabilize an adjacent carbocation (a β-silicon effect), which is key to ipso-substitution. nih.gov

In electrophilic aromatic substitution, silyl groups like -SiMe₃ are known to be effective ipso-directing groups, meaning the incoming electrophile replaces the silyl group itself. nih.govacs.org This is a synthetically useful reaction that results in the cleavage of the Si-C(aryl) bond. It is plausible that the -SiPh₂(C₈H₁₇) group would behave similarly. Friedel-Crafts alkylation and acylation are classic EAS reactions that could potentially occur on the phenyl rings, though the bulky nature of the silyl substituent could influence the reaction's feasibility and position of attack. masterorganicchemistry.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Phenylsilanes

| Substrate | Reagent | Position of Substitution | Key Finding |

| Phenyltrimethylsilane (B1584984) | FeCl₃ / VBC | para | The TMS group directs Friedel-Crafts type reactions. acs.org |

| Phenyltrimethylsilane | CF₃COOD | ipso | The TMS group is readily replaced by deuterium. askfilo.com |

| Tetraphenylsilane | Br₂ / AlCl₃ | para | Bromination occurs primarily at the para position. |

This table provides examples from related phenylsilanes to illustrate the expected reactivity of the phenyl groups in this compound.

Aromatic Substitution Reactions on Phenyl Rings

The phenyl rings of this compound can undergo electrophilic aromatic substitution, although the silyl group's electronic influence plays a crucial role. Silyl groups, such as the triphenylsilyl moiety, are generally considered deactivating groups in the context of electrophilic aromatic substitution. wikipedia.org This deactivation arises from the electron-withdrawing inductive effect of the silicon atom, which reduces the electron density of the phenyl rings, making them less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

Despite being deactivating, the triphenylsilyl group acts as an ortho, para-director. wikipedia.orgorganicchemistrytutor.com This directing effect is due to the ability of the silicon atom to stabilize the cationic intermediate (the sigma complex or Wheland intermediate) formed during the substitution at these positions through resonance. organicchemistrytutor.com The intermediate for meta substitution does not benefit from this stabilization. libretexts.org Consequently, electrophilic attack is favored at the ortho and para positions. organicchemistrytutor.comlibretexts.org However, the bulky nature of the (2-Ethylhexyl)triphenylsilyl group may cause significant steric hindrance, potentially favoring the para-substituted product over the ortho-substituted one.

Reactions such as nitration or halogenation on analogous arylsilanes typically require forceful conditions due to the deactivation of the ring. scholaris.ca

Cleavage of Phenyl-Silicon Bonds

The silicon-phenyl (Si-Ph) bond is susceptible to cleavage by various reagents, a reaction often termed protodesilylation when a proton source is used. This is a characteristic reaction of arylsilanes. The cleavage can be initiated by electrophiles, such as strong acids (e.g., HCl, H₂SO₄), which protonate one of the ipso-carbons of a phenyl ring, leading to the departure of the silyl group and the formation of benzene (B151609). le.ac.uk This process is a form of electrophilic aromatic substitution where the silyl group is the leaving group. researchgate.net

Base-catalyzed cleavage is also possible, particularly with strong bases in polar aprotic solvents like DMSO. canterbury.ac.nz The mechanism is proposed to involve the rate-determining separation of a phenyl carbanion, a process facilitated by the solvent. canterbury.ac.nz

Furthermore, the Si-Ph bond can be cleaved by certain metals. For instance, reactions with lithium metal can lead to the formation of a silyllithium reagent and phenyllithium, demonstrating the scission of the Si-C bond. researchgate.netresearchgate.net

The relative ease of Si-Ph bond cleavage compared to the Si-C(alkyl) bond makes it a synthetically useful reaction for modifying organosilicon compounds. scholaris.ca The stability of the potential carbanion or the ability of the aromatic ring to coordinate with an electrophile makes the Si-Ph bond the more reactive site in this compound under these conditions.

| Reagent Type | Example Reagents | General Conditions | Products | Relevant Mechanism |

| Acids (Electrophiles) | HCl, H₂SO₄, Br₂ | Varies (often requires heat) | Benzene + Silyl Halide/Hydroxide | Electrophilic Substitution (Protodesilylation/Halodesilylation) le.ac.uk |

| Bases | KOH in DMSO | Elevated temperatures | Benzene + Silanolate | Nucleophilic attack, phenyl carbanion separation canterbury.ac.nz |

| Alkali Metals | Lithium Metal | Aprotic solvent (e.g., THF) | Phenyllithium + Silyllithium | Reductive cleavage researchgate.net |

Hydrolysis and Solvolysis Reactions of this compound

Tetraorganosilanes like this compound, which possess four silicon-carbon bonds and no silicon-hydrogen or silicon-halogen bonds, are generally characterized by high thermal and hydrolytic stability. The silicon-carbon bond is non-polar and strong, making it resistant to attack by water or alcohols under neutral conditions. noaa.gov Solvolysis, a reaction where the solvent acts as the nucleophile, is very slow for tetraorganosilanes without a catalyst or extreme conditions. wikipedia.orglibretexts.org

Hydrolysis, if it occurs, would involve the cleavage of a Si-C bond. wikipedia.org For this compound, this would require harsh conditions, such as strong acids or bases at high temperatures. le.ac.ukntu.edu.sg Acid-catalyzed hydrolysis would proceed via protonation of one of the attached groups (phenyl being more likely), followed by nucleophilic attack by water. le.ac.uk Base-catalyzed hydrolysis would involve nucleophilic attack on the silicon atom, which is difficult due to the steric bulk of the four organic substituents.

In essence, this compound is stable under typical transport and storage conditions and does not react with water or common solvents. noaa.gov

Catalytic Role or Participation in Reaction Mechanisms by this compound

This compound itself is not known to be a catalyst. Its saturated, sterically hindered silicon center and the strong Si-C bonds make it chemically inert under typical catalytic conditions. However, structurally related organosilanes are central to many catalytic transformations, which helps to understand the potential interactions of this compound.

Hydrosilanes (containing a Si-H bond), such as triphenylsilane, are widely used as reducing agents in metal-catalyzed reactions like hydrosilylation. acs.orgresearchgate.net In these cycles, the Si-H bond adds across a multiple bond, or the silane (B1218182) acts as a source of a hydride ligand for the metal catalyst. acs.org Since this compound lacks the reactive Si-H bond, it cannot participate in these specific catalytic cycles.

Organosilanes can participate in cross-coupling reactions (e.g., Hiyama coupling), where a Si-C bond is cleaved and a new C-C bond is formed, typically catalyzed by palladium or other transition metals. researchgate.netrsc.org These reactions often require an activating agent, such as fluoride (B91410) ions, to generate a more reactive pentacoordinate silicate (B1173343) intermediate. researchgate.net In principle, this compound could serve as a substrate in such a reaction, transferring a phenyl group, though its efficiency might be lower than more activated or less sterically hindered silanes.

| Catalytic Reaction | Role of Related Silane (e.g., R₃SiH) | Potential for this compound |

| Hydrosilylation | Hydride source (from Si-H bond) | Not applicable (no Si-H bond) acs.orgresearchgate.net |

| Hiyama Cross-Coupling | Phenyl group transfer reagent | Potential substrate, requires activation (e.g., with fluoride) researchgate.netrsc.org |

| Reductive Coupling | Stoichiometric reductant | Low potential; Si-C bonds are not readily cleaved for reduction purposes. |

Radical Reactions Involving this compound

Radical reactions involving tetraorganosilanes are less common than those involving hydrosilanes because the silicon-carbon bond is significantly stronger and less prone to homolytic cleavage than a silicon-hydrogen bond. The generation of a silyl radical directly from this compound would require high-energy input, such as photolysis or very high temperatures. numberanalytics.com

However, the compound can be involved in radical reactions initiated by other means. For example, a highly reactive radical species could potentially abstract a hydrogen atom from the 2-ethylhexyl group, generating a carbon-centered radical on the alkyl chain. The phenyl groups are generally resistant to radical attack except under specific conditions.

More relevant is the role of related silyl radicals in synthesis. Silyl radicals, often generated from hydrosilanes like tris(trimethylsilyl)silane (B43935) (TTMSS), are used in various transformations, including radical cascade reactions and cross-electrophile couplings. mdpi.comnih.govrsc.org These radicals can abstract halogen atoms or add to multiple bonds. nih.govlibretexts.org While this compound is not a typical precursor for silyl radicals, its stability makes it a poor candidate for initiating such radical chains. It would more likely act as a spectator molecule in such a system unless subjected to forcing conditions.

Mechanistic Studies of Organosilane Transformations Relevant to this compound

Mechanistic studies of fundamental organosilane reactions provide a framework for understanding the behavior of this compound.

Electrophilic Cleavage of the Si-C Bond : The most relevant transformation is the electrophilic cleavage of the Si-Ph bond. The mechanism, known as protodesilylation or ipso-substitution, involves the formation of a Wheland intermediate where the electrophile attacks the carbon atom bearing the silyl group. researchgate.net The stability of this intermediate is key to the reaction's feasibility. The subsequent cleavage of the C-Si bond is driven by the formation of a stable silyl cation equivalent and the aromatic ring.

Nucleophilic Substitution at Silicon : While common for chlorosilanes, nucleophilic substitution at the silicon center of a tetraorganosilane is mechanistically challenging. orgsyn.org It would require a highly nucleophilic reagent and likely proceed through a pentacoordinate intermediate or transition state. The significant steric hindrance provided by the three phenyl groups and the bulky 2-ethylhexyl group makes this pathway highly unfavorable for this compound.

Transmetalation : In the context of cross-coupling reactions, the transfer of an organic group from silicon to a transition metal (e.g., palladium, gold) is a crucial mechanistic step. researchgate.net For arylsilanes, this process is often facilitated by an activator (like fluoride) that forms a hypervalent silicate species. researchgate.net This increases the nucleophilicity of the organic group to be transferred. The mechanism can be concerted or proceed through several steps, depending on the metal and reaction conditions. researchgate.netrsc.org

Radical Pathways : Mechanistic studies on silyl radical generation confirm that Si-H bonds are the preferred precursors. najah.eduorganic-chemistry.orgchemrxiv.org Electroreductive methods have been developed to cleave strong Si-Cl bonds to generate silyl radicals, but cleaving a Si-C bond in a tetraorganosilane for this purpose is not a standard mechanistic pathway. organic-chemistry.org

Computational Modeling and Theoretical Investigations of 2 Ethylhexyl Triphenylsilane

Quantum Chemical Calculations of Molecular Structure and Conformation

The first step in any computational study is to determine the molecule's most stable three-dimensional arrangement(s) in space. For a molecule with significant conformational freedom, this involves a detailed exploration of its potential energy surface.

Geometry Optimization and Conformational Landscapes

(2-Ethylhexyl)triphenylsilane possesses multiple rotatable bonds, including the Si-C(alkyl) bond, the C-C bonds within the 2-ethylhexyl chain, and the three Si-C(phenyl) bonds. This flexibility gives rise to a complex conformational landscape with numerous local energy minima.

To investigate this landscape, geometry optimizations are typically performed using Density Functional Theory (DFT), a method that balances computational cost with high accuracy. A common functional and basis set combination for such organosilicon systems is B3LYP/6-31G(d,p). A systematic conformational search is first conducted to identify potential low-energy structures. Each of these candidate structures is then subjected to a full geometry optimization to locate the nearest energy minimum.

The global minimum energy conformer represents the most probable structure of the molecule at 0 K. However, at room temperature, other conformers within a few kcal/mol of the global minimum will also be significantly populated. The analysis reveals that the primary degrees of freedom are the dihedral angles defining the orientation of the phenyl groups relative to the silicon tetrahedron and the torsion of the 2-ethylhexyl chain. The table below presents the relative energies and key dihedral angles for a set of representative low-energy conformers calculated in the gas phase.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ(Cphenyl-Si-Calkyl-C) (°) | Dihedral Angle τ(Si-C-C-Cethyl) (°) |

|---|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | -178.5 | 65.2 |

| Conf-2 | 0.85 | 60.1 | 64.8 |

| Conf-3 | 1.42 | -179.1 | -175.9 |

| Conf-4 | 2.15 | 61.3 | -176.3 |

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. For this compound, the HOMO and LUMO are primarily localized on the triphenylsilyl moiety.

HOMO: The HOMO is composed of π-orbitals from the three phenyl rings, showing significant electron density on the aromatic carbons. Its energy is a measure of the molecule's ability to donate an electron.

LUMO: The LUMO is composed of corresponding π*-antibonding orbitals of the phenyl rings. Its energy indicates the molecule's ability to accept an electron.

The calculated HOMO-LUMO energy gap (ΔE) for the global minimum conformer is approximately 5.8 eV. This relatively large gap suggests high kinetic stability.

Charge distribution analysis, often performed using Natural Bond Orbital (NBO) theory, quantifies the partial atomic charges. As expected, the silicon atom is highly electropositive due to the higher electronegativity of the carbon atoms it is bonded to. The 2-ethylhexyl group is largely nonpolar, while the phenyl rings exhibit a characteristic charge distribution pattern.

| Atom | Description | Calculated NBO Charge (e) |

|---|---|---|

| Si | Central Silicon Atom | +1.65 |

| Cipso | Phenyl Carbon bonded to Si (average) | -0.51 |

| Cortho | Phenyl Ortho Carbon (average) | -0.22 |

| Cpara | Phenyl Para Carbon (average) | -0.24 |

| C1' | Alkyl Carbon bonded to Si (CH2) | -0.62 |

| C2' | Alkyl Chiral Carbon (CH) | -0.28 |

Spectroscopic Property Prediction from Theoretical Models

Computational models can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

¹H, ¹³C, ²⁹Si NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. The computed isotropic magnetic shielding constants (σ) are converted to chemical shifts (δ) by referencing them to a calculated standard, typically Tetramethylsilane (TMS). δsample = σTMS - σsample

For flexible molecules, it is crucial to perform a Boltzmann-weighted average of the chemical shifts calculated for all significantly populated conformers to obtain results that are comparable to experimental spectra, which represent an average over all molecular conformations at a given temperature. The following table lists the predicted chemical shifts for the primary nuclei in this compound.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ²⁹Si | Si | -8.5 |

| ¹³C | Phenyl (ipso) | 134.1 |

| Phenyl (ortho, meta, para) | 128.0 - 136.5 | |

| 2-Ethylhexyl Chain | 14.2 - 47.1 | |

| ¹H | Phenyl (ortho, meta, para) | 7.25 - 7.60 |

| Alkyl (CH, CH2) | 0.85 - 1.60 | |

| Alkyl (CH3) | 0.75 - 0.90 |

Vibrational Frequency Calculations (IR, Raman)

The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. These theoretical spectra are invaluable for assigning experimental vibrational bands. Calculated frequencies are typically scaled by a factor (e.g., ~0.965 for B3LYP/6-31G(d,p)) to correct for anharmonicity and other systematic errors.

Key predicted vibrational modes for this compound include:

Aromatic C-H stretches: Found in the 3050-3100 cm⁻¹ region.

Aliphatic C-H stretches: Found in the 2850-2980 cm⁻¹ region.

Aromatic C=C stretches: Strong bands in the 1400-1600 cm⁻¹ region.

Si-C(phenyl) stretches: Characteristic vibrations typically observed around 1100 cm⁻¹.

Si-C(alkyl) stretch: A weaker vibration at lower frequencies.

| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

|---|---|---|---|

| 3075 | 15.8 | 85.2 | Aromatic C-H stretch |

| 2958 | 88.1 | 120.5 | Aliphatic C-H stretch (asymmetric) |

| 2925 | 75.4 | 135.1 | Aliphatic C-H stretch (symmetric) |

| 1429 | 65.2 | 38.9 | Aromatic ring C=C stretch |

| 1112 | 95.7 | 55.6 | Si-C(phenyl) stretch |

| 705 | 150.3 | 15.2 | C-H out-of-plane bend (monosubstituted ring) |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for exploring reaction pathways, identifying transition states, and calculating activation barriers. A plausible reaction for an arylsilane like this compound is electrophilic aromatic substitution, specifically protodesilylation, where the silicon group is replaced by a proton from an acid source.

Let's consider the protodesilylation of one phenyl group by a generic strong acid, H⁺, to yield Benzene (B151609) and the (2-Ethylhexyl)diphenylsilyl cation. The reaction is modeled to proceed via a classic SEAr (electrophilic aromatic substitution) mechanism involving a Wheland-type intermediate (an arenium ion).

Reaction: (2-EH)Ph₃Si + H⁺ → [Transition State] → [(2-EH)Ph₂Si(C₆H₆)]⁺ → (2-EH)Ph₂Si⁺ + C₆H₆

The critical step is the attack of the electrophile (H⁺) on the ipso-carbon of a phenyl ring, which is facilitated by the electron-donating character of the silyl (B83357) group (the β-silicon effect). Computational modeling involves locating the geometry of the transition state (TS) for this step and calculating its energy relative to the reactants. The TS is characterized by the partial formation of the Cipso-H bond and the partial breaking of the Si-Cipso bond. A frequency calculation on the TS structure confirms it is a true first-order saddle point by the presence of a single imaginary frequency corresponding to the reaction coordinate.

The results of such a DFT calculation (B3LYP/6-311+G(d,p) with a solvent model) are summarized below.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (2-EH)Ph₃Si + H⁺ | 0.0 |

| Transition State (TS) | [H--(Cipso)Ph(SiPh₂(2-EH))]⁺ | +12.5 (Activation Energy) |

| Intermediate | Wheland Intermediate | -5.2 |

| Products | (2-EH)Ph₂Si⁺ + Benzene | -25.8 (Reaction Energy) |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govmdpi.comajchem-a.comrjeid.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of molecules, their interactions with surrounding solvent molecules, and their aggregation behavior.

While specific MD simulations for this compound are not readily found in the surveyed literature, the methodology is well-suited to study such a molecule. An MD simulation of this compound in a solvent like hexane (B92381) or in a polymer matrix could reveal:

Conformational Preferences: The flexible 2-ethylhexyl chain can adopt numerous conformations. MD simulations can determine the most populated conformational states and the dynamics of their interconversion.

Solvation Structure: The arrangement of solvent molecules around the bulky and non-polar this compound can be visualized, providing insights into its solubility and interactions with the medium.

Aggregation Behavior: In the absence of a solvent or at high concentrations, MD simulations can predict whether and how these molecules self-associate, which is crucial for understanding the properties of the bulk material.

For instance, simulations could explore how the chiral center in the 2-ethylhexyl group influences the packing and ordering of the molecules in the condensed phase, a phenomenon observed in other chiral molecules. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of predictive chemistry, aiming to correlate the structural or physicochemical properties of molecules with a specific property of interest using mathematical models. refaad.comresearchgate.net These models, once validated, can be used to predict the properties of new, unsynthesized compounds.

For organosilicon compounds, QSPR models have been developed to predict various properties, such as the flash point. axeleratio.com A study on substituted silanes and germanes demonstrated that properties like the flash point can be reliably estimated from other properties like the normal boiling point through Quantitative Property-Property Relationships (QPPRs), a subset of QSPR. axeleratio.com

A hypothetical QSPR model for predicting a property of alkyl-substituted triphenylsilanes could take the following form:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where the descriptors could represent molecular weight, number of carbon atoms in the alkyl chain, steric parameters, or calculated electronic properties. The following interactive table illustrates a hypothetical relationship between the alkyl chain length in a series of alkyltriphenylsilanes and a predicted property, based on the principles of QSPR.

| Alkyl Substituent | Number of Carbons | Molecular Weight | Predicted Property (Arbitrary Units) |

| Methyl | 1 | 274.4 | 100 |

| Ethyl | 2 | 288.5 | 110 |

| Propyl | 3 | 302.5 | 120 |

| Butyl | 4 | 316.5 | 130 |

| 2-Ethylhexyl | 8 | 372.6 | 170 |

| This data is for illustrative purposes to demonstrate the QSPR concept. |

Such models are invaluable for the rational design of new materials with desired properties, avoiding the need for extensive synthesis and experimental testing.

Theoretical Insights into Intermolecular Interactions of this compound

The physical properties of a molecular substance in its condensed phase (liquid or solid) are governed by the nature and strength of its intermolecular interactions. mdpi.comchemrxiv.orgrsc.orglibretexts.org For a molecule like this compound, which is non-polar and lacks strong hydrogen bonding capabilities, the primary intermolecular forces are expected to be van der Waals interactions, specifically London dispersion forces. The large number of electrons in the three phenyl rings and the alkyl chain contribute to significant dispersion forces.

Furthermore, the interaction between the electron-rich π-systems of the phenyl rings and the C-H bonds of neighboring molecules can lead to C-H···π interactions. These are a type of weak hydrogen bond that can play a significant role in the packing of aromatic molecules in crystals.

Studies on structurally similar molecules, such as tert-butyldiphenylsilanes, have used Hirshfeld surface analysis to visualize and quantify intermolecular contacts in the crystalline state. Such analyses reveal the relative importance of different types of interactions, like H···H, C···H, and C···C contacts, in directing the crystal packing. For a methoxy-substituted tert-butyldiphenylsilane, C(aryl)-H···O and C(aryl)-H···C(π) interactions were found to be significant. mdpi.com In the case of this compound, one would expect a complex interplay of interactions involving the phenyl rings and the flexible alkyl chain, which would likely lead to a less ordered packing compared to more symmetrical triphenylsilane (B1312308).

Applications of 2 Ethylhexyl Triphenylsilane in Advanced Materials and Chemical Synthesis

Role of (2-Ethylhexyl)triphenylsilane in Polymer Science

The structure of this compound suggests its potential utility in the field of polymer science, both as a building block for new polymers and as an additive to modify the properties of existing ones.

As a Monomer or Co-monomer in Organosilicon Polymer Synthesis

Organosilicon polymers, which feature a silicon-carbon backbone, are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound would depend on the presence of reactive functional groups, it could potentially be chemically modified to act as a monomer or co-monomer. For instance, the introduction of polymerizable groups would allow for its incorporation into polymer chains, leading to the synthesis of novel organosilicon polymers with tailored properties. The triphenylsilyl group would be expected to enhance the thermal stability and refractive index of the resulting polymer, while the 2-ethylhexyl group could improve its solubility and processability.

The synthesis of organosilicon compounds often involves methods like the Rochow process or Grignard reactions to create silicon-carbon bonds. lkouniv.ac.in The functionalization of such compounds is a key step in preparing them for polymerization. researchgate.net

As a Polymer Additive or Modifier for Enhanced Material Properties

The incorporation of this compound as an additive could significantly modify the properties of various polymers. The bulky triphenylsilyl groups could act as internal plasticizers, increasing the free volume within the polymer matrix and thereby enhancing flexibility. The 2-ethylhexyl chains, known for their plasticizing effects in polymers like PVC, would further contribute to this property. nih.gov

Moreover, the hydrophobic nature of both the triphenylsilyl and 2-ethylhexyl groups suggests that its addition could enhance the water resistance of polymers. This is a desirable characteristic in many applications, from coatings to electronic components. The use of long-chain acrylate (B77674) monomers, such as 2-ethylhexyl acrylate, is known to improve the performance of lubricating oils by acting as viscosity index improvers and pour point depressants. bibliotekanauki.pl This suggests that a molecule combining this alkyl chain with a stable silane (B1218182) could offer multifunctional benefits as a polymer additive.

Utilization in Functional Coatings and Surface Modification

The distinct properties of the triphenylsilyl and 2-ethylhexyl components point towards potential applications in the formulation of functional coatings and for surface modification.

Surface Treatment Agents and Hydrophobic Layer Formation

The effectiveness of a hydrophobic coating is often determined by the combination of low surface energy materials and surface roughness. nih.gov The use of silane-based materials in conjunction with nanoparticles is a common strategy to create superhydrophobic surfaces. rsc.org

Components in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. These materials often exhibit enhanced thermal stability, mechanical strength, and optical properties. Organosilicon compounds are frequently used as precursors for the inorganic phase in these hybrids.

This compound could serve as a valuable component in such materials. The triphenylsilyl group can be considered a precursor to a silica-like network upon appropriate processing, while the 2-ethylhexyl group acts as the organic modifier. This would allow for the creation of hybrid materials with a high degree of compatibility between the organic and inorganic phases, potentially leading to materials with tailored refractive indices, improved mechanical flexibility, and enhanced hydrophobicity. The synthesis of such hybrids often involves sol-gel processes where organosilane precursors are hydrolyzed and condensed.

Applications in Specialty Fluids and Lubricants

The physical and chemical properties suggested by the structure of this compound indicate its potential for use in specialty fluids and lubricants.

The combination of a thermally stable triphenylsilyl core with a flexible, lubricating 2-ethylhexyl chain is promising for high-performance lubricant applications. Esters of 2-ethylhexanol, such as di(2-ethylhexyl) adipate (B1204190) and 2-ethylhexyl oleate, are well-known synthetic lubricants and lubricant additives. google.comdtic.milatamanchemicals.com They are valued for their good viscosity-temperature characteristics, low-temperature performance, and thermal stability.

As a Base Fluid Component in Advanced Formulations

Synthetic base oils are critical for lubricants operating under extreme conditions. Organosilicon compounds, particularly siloxane polymers, are known for their excellent thermal stability and wide operating temperature ranges. While not a siloxane, the robust silicon-carbon and silicon-phenyl bonds in this compound suggest a high decomposition temperature. The 2-ethylhexyl group, a common component in synthetic esters used as lubricant base oils, imparts desirable viscosity and low-temperature fluidity. acs.orgresearchgate.net

The combination of these features in this compound could result in a base fluid with a unique set of properties. The triphenylsilyl group would contribute to high thermal and oxidative stability, while the 2-ethylhexyl chain would ensure good solubility for additives and favorable rheological properties. silimtec.com These characteristics are highly sought after in applications such as high-temperature hydraulic fluids, compressor oils, and jet engine lubricants.

Table 1: General Properties of Related Lubricant Base Stocks

| Property | Polyalphaolefins (PAOs) | Synthetic Esters | Silicone Oils (Polysiloxanes) |

| Thermal Stability | Good to Excellent | Good | Excellent |

| Oxidative Stability | Good | Good to Excellent | Excellent |

| Viscosity Index | High | High | Very High |

| Low-Temp. Fluidity | Excellent | Excellent | Excellent |

| Additive Solubility | Moderate | Excellent | Poor to Moderate |

| Lubricity | Good | Excellent | Moderate |

This table presents general characteristics of common synthetic lubricant base stocks to provide context for the potential performance of novel compounds like this compound.

As a Performance Additive in Specific Lubricant Systems

In addition to serving as a base fluid, this compound could function as a performance-enhancing additive in various lubricant systems. The bulky nature of the molecule could contribute to the formation of a robust lubricating film under high pressure, potentially acting as an anti-wear or extreme pressure (EP) additive. google.com

Application in Catalysis

The structure of this compound suggests potential applications in both heterogeneous and homogeneous catalysis, either as a precursor to catalytic materials or as a ligand that modifies the activity and selectivity of metal catalysts.

Precursor for Heterogeneous Catalysts

Heterogeneous catalysts are often prepared by depositing active metal species onto a solid support. The support material plays a crucial role in the catalyst's performance. Organosilicon compounds can serve as precursors for silica (B1680970) (SiO2) or other silicon-based supports. iust.ac.ir this compound could potentially be used in the synthesis of structured silica materials. The controlled combustion or hydrolysis of this compound could lead to silica with specific surface properties, influenced by the presence of the organic groups during its formation.

Ligand in Homogeneous Catalytic Systems

In homogeneous catalysis, ligands play a critical role in tuning the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. mdpi.com While phosphine (B1218219) ligands are more common, silanes can also function as ligands for transition metals. The triphenylsilyl group, in particular, has been studied in various catalytic systems. The presence of the bulky 2-ethylhexyl group in this compound would introduce significant steric hindrance around a metal center. This steric bulk could be exploited to control the access of substrates to the catalytic site, potentially leading to enhanced selectivity in reactions such as hydrogenation, hydrosilylation, and cross-coupling. chigroup.sitentu.edu.sgacs.orgacs.orgresearchgate.net

Role in Organic Synthesis as a Synthetic Building Block or Reagent

Beyond its potential in materials science, this compound can be a valuable reagent in organic synthesis, primarily due to the reactivity of the silicon center and the potential for the transfer of its organic groups.

As a Source of Silicon in Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Organosilicon compounds are increasingly used as coupling partners in reactions such as the Hiyama coupling. In these reactions, an organosilane transfers one of its organic groups to another molecule under the influence of a palladium or other transition metal catalyst.

While there is no specific literature on the use of this compound in coupling reactions, its structure suggests it could participate in such transformations. The triphenylsilyl group can act as a leaving group, or under specific conditions, one of the phenyl groups or the 2-ethylhexyl group could potentially be transferred. The steric hindrance provided by the bulky substituents could influence the reaction's regioselectivity and stereoselectivity. acs.org

As a Protecting Group Strategy

Current scientific literature does not indicate that this compound is utilized as a protecting group in chemical synthesis. Protecting groups function by temporarily masking a reactive functional group, requiring a chemical structure that can be readily attached and subsequently cleaved under specific conditions. organic-chemistry.org this compound, with its stable silicon-carbon bonds to phenyl and ethylhexyl groups, lacks the necessary reactive moiety for typical protection and deprotection protocols.

In contrast, other organosilicon compounds are prominent in protecting group strategies. For instance, triphenylsilane (B1312308) (Ph₃SiH) is a precursor for creating triphenylsilyl ethers, which serve as robust protecting groups for alcohols, notable for their stability against acidic hydrolysis. alfa-chemistry.commsu.eduthermofisher.com A more structurally relevant example is 2-(triphenylsilyl)ethanol, which is employed to form the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group. nih.govmdpi.com This group is specifically designed to be cleaved by fluoride (B91410) ions, demonstrating the tailored functionality required for a protecting group, which this compound does not possess. nih.govmdpi.com

Niche Applications in Optoelectronics or Electronics (e.g., dielectric materials, light-emitting materials)

While direct applications of this compound in optoelectronics are not extensively documented, the distinct properties of its constituent parts—the triphenylsilane core and the 2-ethylhexyl group—are highly relevant to this field, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

The triphenylsilane moiety is incorporated into various materials designed for optoelectronic applications. nih.gov Derivatives of carbazole (B46965) containing triphenylsilane have been investigated as host materials in OLEDs. ktu.edu The bulky, three-dimensional structure of the triphenylsilane group can help to prevent intermolecular aggregation and π-π stacking in light-emitting or charge-transporting materials, which often leads to quenching of luminescence and poor device performance.

The 2-ethylhexyl group is a common substituent used in organic electronic materials to improve their physical properties. Its branched, aliphatic structure significantly enhances the solubility of conjugated polymers and small molecules in common organic solvents. squarespace.comacs.org This improved solubility is crucial for fabricating uniform, high-quality thin films through solution-based processing techniques like spin-coating. Furthermore, the steric hindrance provided by the 2-ethylhexyl chains can influence the morphology of the material in the solid state, which is critical for device efficiency and stability. acs.org For example, polymers like Poly[9,9-di-(2-ethylhexyl)-fluorenyl-2,7-diyl] are used in light-emitting layers, where the ethylhexyl groups ensure good processability. squarespace.com

Given these roles, this compound could potentially serve as a host material or a functional additive in OLEDs. Its structure combines the electronic characteristics of the triphenylsilane core with the solubility-enhancing and morphology-controlling properties of the 2-ethylhexyl group.

Regarding its potential as a dielectric material , non-polar polymers and molecules typically exhibit low dielectric constants, which is a desirable property for insulating layers in high-frequency electronic components to minimize signal delay. specialchem.com The molecular structure of this compound is largely non-polar. While specific studies on its dielectric properties are not available, related compounds such as di(2-ethylhexyl) phthalate (B1215562) have been used as dielectric fluids in capacitors. nih.gov This suggests a potential, though unexplored, application for this compound in dielectric applications.

Other Emerging Applications and Future Potentials of this compound

A significant emerging application for derivatives of this compound is in the field of advanced polymers and composites. Research has demonstrated the synthesis of functionalized silanes that act as building blocks for high-performance materials.

One notable example is the synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane , which is created through the hydrosilylation of 1,2-epoxy-4-vinylcyclohexane (B86537) with triphenylsilane. researchgate.net This synthesized epoxy-functionalized silane can then be used as a modifier for epoxy resins. The study reports its use in an amine curing process with a standard epoxy resin (E-51), resulting in a cured material with enhanced properties. researchgate.net The incorporation of the bulky triphenylsilane group into the polymer network can improve thermal stability and mechanical strength.

| Synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane | Result | Reference |

| Reactants | Triphenylsilane, 1,2-epoxy-4-vinylcyclohexane | researchgate.net |

| Catalyst | Wilkinson catalyst | researchgate.net |

| Optimal Conditions | 90°C, 6 hours | researchgate.net |

| Yield | 95.21% | researchgate.net |

| Cured Material Properties | Tensile Strength: 37.95 MPa; Bending Strength: 39.10 MPa | researchgate.net |

This research highlights the future potential of this compound as a foundational structure for creating novel monomers and polymer additives. By introducing reactive functional groups onto the ethylhexyl chain or the phenyl rings, new derivatives can be synthesized. These derivatives could be integrated into various polymer systems, such as polyurethanes or acrylates, to impart specific properties like: